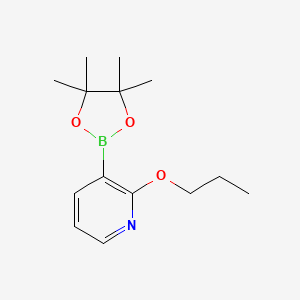

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

Properties

IUPAC Name |

2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-6-10-17-12-11(8-7-9-16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKFTDDYHKYVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639882 | |

| Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-87-5 | |

| Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is arenes. Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons.

Mode of Action

This compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction that involves the addition of a boron atom to an organic molecule. In this case, the this compound molecule adds a boron atom to the arene, resulting in a borylated arene.

Biochemical Pathways

The borylation of arenes by this compound affects the biochemical pathways involved in the synthesis of various organic compounds. For example, it can be used in the synthesis of intermediates for generating conjugated copolymers.

Pharmacokinetics

It is known that the compound is soluble in water, which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of borylated arenes. These borylated arenes can be used as intermediates in the synthesis of various organic compounds, including conjugated copolymers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive, which means that its stability and efficacy can be affected by the presence of water or humidity in the environment.

Biological Activity

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on the biological effects of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C14H22BNO

The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and interaction with biological targets.

Research indicates that compounds containing dioxaborolane groups often exhibit unique interactions with biological molecules. The proposed mechanisms include:

- Enzyme Inhibition : The dioxaborolane group can act as a reversible inhibitor for various enzymes. Studies have shown that similar compounds inhibit serine proteases by forming stable complexes with the enzyme's active site .

- Cellular Uptake : The propoxy group enhances lipophilicity, facilitating cellular uptake and bioavailability. This property is crucial for the compound's effectiveness in vivo .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

Pharmacological Properties

The biological activity of this compound has been evaluated in various contexts:

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. Table 1 summarizes findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis via mitochondrial pathway |

| Study B | MCF-7 | 20 | Caspase activation |

| Study C | A549 | 25 | DNA fragmentation |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial membranes and inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study published in a peer-reviewed journal examined the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .

- Case Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The study reported a marked decrease in bacterial load in treated subjects .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl halides, enabling carbon-carbon bond formation. This reaction is pivotal in synthesizing biaryl structures for pharmaceuticals and materials science.

Example Reaction:

Conditions and Catalysts

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh | |

| ) | ||

| , PdCl | ||

| (dppf) | ||

| Base | K | |

| CO | ||

| , Na | ||

| CO |

text|[2] |

| Solvent | Dioxane, Toluene, H

O (mixed) | |

| Temperature | 80–100°C (reflux) | |

| Yield | 70–90% (depending on substrate) | |

Mechanistic Insight

The palladium catalyst oxidatively inserts into the aryl halide bond, followed by transmetalation with the boronic ester and reductive elimination to form the biaryl product.

Oxidation Reactions

The propoxy side chain and pyridine ring undergo selective oxidation under controlled conditions.

Oxidation of Propoxy Group

-

Conditions : Aqueous acidic KMnO

, 60°C. -

Outcome : Converts the propoxy chain to a carboxylic acid moiety.

Pyridine Ring Oxidation

-

Reagent : meta-Chloroperbenzoic acid (mCPBA) in dichloromethane.

Reduction Reactions

The boronic ester remains stable under standard reduction conditions, allowing selective modification of other functional groups.

Pyridine Ring Reduction

-

Conditions : Hydrogen gas (1–3 atm), PtO

catalyst, ethanol solvent.

Propoxy Group Reduction

-

Reagent : Lithium aluminum hydride in anhydrous THF.

Hydrolysis of Boronic Ester

The dioxaborolane group hydrolyzes to a boronic acid under acidic or aqueous conditions, enabling further derivatization.

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution, though the electron-withdrawing boronate group directs reactivity to specific positions.

Nitration

Functional Group Interconversion

Alkylation of Pyridine Nitrogen

-

Base : K

CO

or DBU in acetonitrile.

Comparison with Similar Compounds

Substituent Variations in Alkoxy-Substituted Pyridinyl Boronic Esters

The alkoxy substituent's size and electronic properties significantly influence reactivity. Key analogs include:

*Calculated based on molecular formulas.

Key Observations :

- Steric Effects : Bulkier groups (e.g., tetrahydropyranyl in 893440-50-1) reduce coupling efficiency in sterically demanding reactions, whereas smaller alkoxy groups (methoxy, propoxy) enhance reactivity .

- Positional Isomerism : The 3-Bpin substitution in the target compound vs. 5-Bpin in analogs (e.g., 1257553-85-7) alters regioselectivity in coupling reactions .

Halogen-Substituted Analogs

Chloro- and bromo-substituted derivatives are common in directed ortho-metalation strategies:

Comparison :

Heterocyclic and Functionalized Derivatives

Boronic esters fused to heterocycles exhibit unique properties:

Preparation Methods

Borylation of Halogenated Pyridine Precursors

One common approach involves starting from a halogenated pyridine derivative (e.g., 3-bromopyridine substituted with a propoxy group at position 2) and performing a transition metal-catalyzed borylation.

- Catalysts: Palladium or nickel catalysts are frequently employed.

- Reagents: Bis(pinacolato)diboron (B2pin2) is used as the boron source.

- Conditions: The reaction typically occurs under inert atmosphere, at elevated temperatures (e.g., 80–100 °C), in solvents like dioxane or tetrahydrofuran (THF).

This method yields the 3-borylated pyridine with the propoxy group intact, forming the dioxaborolane ring as the boronate ester.

Direct C–H Borylation

Recent advances allow for direct C–H borylation of pyridine derivatives without pre-functionalization:

- Catalysts: Iridium complexes with bipyridine ligands.

- Reagents: Diboron reagents such as B2pin2.

- Selectivity: Directed by the propoxy substituent and reaction conditions to achieve borylation at the 3-position.

- Advantages: Avoids the need for halogenated intermediates, reducing steps and waste.

Reduction and Functional Group Interconversion Routes

In some cases, the pyridine ring bearing a nitro group at the 3-position is first borylated, then the nitro group is reduced to an amine, followed by substitution to introduce the propoxy group.

- Example: Hydrogenation using Raney-Nickel catalyst in methanol under hydrogen atmosphere reduces nitro to amine with high yield (~95%).

- Subsequent steps: Amine groups can be converted to alkoxy groups via diazotization and substitution or nucleophilic aromatic substitution.

Experimental Data and Reaction Conditions

The following table summarizes key experimental details from research findings related to similar compounds and their preparation, which can be adapted for 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

| Step | Starting Material | Reagents & Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Halogenation | 2-Propoxypyridine | Brominating agent (e.g., NBS) | Room temp to 60°C | High | Introduces bromine at 3-position |

| Borylation | 3-Bromo-2-propoxypyridine | B2pin2, Pd(dppf)Cl2 or Ni catalyst | 80–100°C, inert atmosphere | 70–90% | Forms boronate ester |

| Direct C–H Borylation | 2-Propoxypyridine | B2pin2, Ir(bipyridine) catalyst | 80°C, inert atmosphere | Moderate to good | Selectivity controlled by ligand |

| Reduction | 3-Nitro-2-propoxypyridine | Raney-Ni, H2, MeOH | Room temp, 2 h | 95% | Converts nitro to amine |

| Functionalization | 3-Amino-2-propoxypyridine | Methanesulfonyl chloride, pyridine | 0–20°C, 18 h | ~58–95% | Forms sulfonamide intermediate |

Detailed Research Findings

Borylation Efficiency: Transition metal-catalyzed borylation of halogenated pyridines shows high regioselectivity and yields, with LC/MS confirming molecular ion peaks consistent with boronate esters (m/z values matching expected molecular weights).

Reduction Step: The use of Raney-Nickel catalyst under hydrogen atmosphere in methanol efficiently reduces nitro groups to amines with yields around 95%, maintaining the integrity of the boronate ester.

Sulfonamide Formation: Reaction of the amino intermediate with methanesulfonyl chloride in pyridine at low temperatures leads to stable sulfonamide derivatives, which can serve as intermediates for further functionalization or purification.

Purification Techniques: Flash chromatography with silica gel using gradients of dichloromethane and methanol is effective for isolating pure compounds, as verified by LCMS retention times and mass spectra.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Catalyst | Pd or Ni for borylation; Raney-Ni for reduction | Pd(dppf)Cl2, NiCl2(dppp), Raney-Ni |

| Boron Source | Diboron reagent | Bis(pinacolato)diboron (B2pin2) |

| Solvent | Organic solvents | THF, dioxane, methanol, pyridine |

| Temperature | Reaction temperature | 0°C to 100°C depending on step |

| Atmosphere | Reaction environment | Inert (argon or nitrogen) or hydrogen (for reduction) |

| Reaction Time | Duration of reactions | 2 to 18 hours |

| Yield Range | Efficiency of steps | 58% to 95% depending on step |

Q & A

Q. What are the standard synthetic routes for preparing 2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyridine. For analogs, a common approach is:

Borylation : Introduce the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Alkoxy Substitution : The propoxy group is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions, often requiring base activation (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF .

Key Data :

- Reaction conditions: 80–100°C, 12–24 hours, argon atmosphere.

- Yields: 60–85% for analogous compounds (e.g., 2-ethoxy variants) .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: pyridine protons (δ 7.5–8.5 ppm), propoxy methyl/methylene (δ 1.0–1.5 ppm), and dioxaborolane methyl groups (δ 1.3 ppm) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₃BNO₃: calc. 284.18) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX or OLEX2 for refinement .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The dioxaborolane group enables Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl systems:

- Reaction Setup : Pd(PPh₃)₄ (2–5 mol%), base (e.g., K₂CO₃), solvent (toluene/ethanol), 80–100°C .

- Scope : Compatible with aryl/heteroaryl halides (e.g., bromopyridines, chlorobenzenes).

- Challenges : Steric hindrance from the propoxy group may reduce coupling efficiency; optimize ligand choice (e.g., SPhos) .

Advanced Research Questions

Q. How can competing side reactions (e.g., deborylation or alkoxy displacement) be minimized during cross-coupling?

- Methodological Answer :

- Deborylation : Use mild bases (CsF) instead of strong bases (NaOH) to preserve the boronate ester .

- Alkoxy Stability : Avoid protic solvents (e.g., water) and high temperatures (>110°C). Monitor via TLC or LC-MS for byproducts .

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance selectivity by reducing undesired oxidative addition pathways .

Q. What computational methods predict the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model the Pd-boryl intermediate’s stability and transition states. Focus on steric effects from the propoxy group .

- NBO Analysis : Quantify electron donation from the pyridine nitrogen to the boron center, influencing oxidative addition rates .

- Solvent Modeling : COSMO-RS to optimize solvent polarity for reaction efficiency .

Q. How does the propoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Directing Effects : The propoxy group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, halogenation) to the para position relative to itself.

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via HPLC or ¹H NMR .

- Competing Effects : The dioxaborolane may withdraw electrons, creating a meta-directing bias; computational modeling (Hammett σ values) can resolve conflicts .

Critical Analysis of Contradictions

- Synthetic Yields : reports 60–85% yields for alkoxy-substituted analogs, while notes lower yields (52–65%) for sterically hindered substrates. This highlights the need for substrate-specific optimization.

- Base Selection : recommends CsF for stability, whereas uses K₂CO₃. Context-dependent choices (e.g., substrate solubility, boron protection) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.